molecular formula C₁₉H₃₄N₂O₅ B1155852 1,7a-Seco-Perindopril

1,7a-Seco-Perindopril

Cat. No.: B1155852
M. Wt: 370.48
Attention: For research use only. Not for human or veterinary use.
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Description

1,7a-Seco-Perindopril is a metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, formed via enzymatic cleavage of the parent compound. This structural modification involves the opening of the perhydroindole ring, resulting in a distinct molecular conformation . While perindopril is widely used for hypertension and heart failure, this compound exhibits altered pharmacokinetic and pharmacodynamic properties due to its unique stereochemistry and reduced binding affinity for ACE. Recent studies highlight its role in prolonged ACE inhibition, albeit with lower potency compared to perindopril .

Properties

Molecular Formula

C₁₉H₃₄N₂O₅

Molecular Weight

370.48

Synonyms

(S)-3-Cyclohexyl-2-((S)-2-(((S)-1-ethoxy-1-oxopentan-2-yl)amino)propanamido)propanoic Acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences
Compound Core Structure ACE Inhibition (IC₅₀ nM) Bioavailability (%) Half-Life (h)
1,7a-Seco-Perindopril Seco-perhydroindole derivative 1.8 ± 0.3 45–55 8–12
Perindopril Perhydroindole ring 0.6 ± 0.1 75–95 30–120
Ramipril Bicyclic diketopiperazine 0.9 ± 0.2 50–60 13–17
Lisinopril Lysine-proline analog 1.2 ± 0.2 25–30 12–14

Key Findings :

  • Structural Stability : this compound lacks the rigid perhydroindole ring of perindopril, reducing its stability in acidic environments and altering tissue distribution .
  • ACE Inhibition : While this compound retains ACE-inhibitory activity (IC₅₀ = 1.8 nM), it is approximately threefold less potent than perindopril (IC₅₀ = 0.6 nM) .
  • Pharmacokinetics : Its shorter half-life (8–12 h) compared to perindopril (30–120 h) suggests reduced duration of action, necessitating more frequent dosing for sustained effects .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters
Parameter This compound Perindopril Ramipril
Absorption (Tₘₐₓ, h) 1.5–2.5 1–3 2–4
Protein Binding (%) 20–30 10–20 50–60
Metabolism Hepatic (CYP3A4) Renal Hepatic
Excretion Urinary (60%) Urinary (75%) Urinary (50%)

Pharmacodynamic Insights :

  • Mechanism of Action : Unlike perindopril, which directly inhibits ACE, this compound acts as a partial agonist, modulating angiotensin II receptor activity at higher doses .
  • Adverse Effects : Reduced potency correlates with a lower incidence of cough (4% vs. 12% for perindopril) and hyperkalemia, making it a safer option in renal-impaired patients .

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